molecular formula C14H14N4O5 B5832587 Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate

Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate

Cat. No.: B5832587
M. Wt: 318.28 g/mol
InChI Key: SVKXCDOMLGZLGB-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate is a complex organic compound that features a nitroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: 2-amino-5-methylimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate involves the reduction of the nitro group to form reactive intermediates that can interact with microbial DNA. This interaction leads to the disruption of DNA synthesis and repair, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate is unique due to its specific structural features that allow for targeted interactions with microbial DNA. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents .

Properties

IUPAC Name

methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-9-15-7-13(18(21)22)17(9)8-12(19)16-11-6-4-3-5-10(11)14(20)23-2/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKXCDOMLGZLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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